

An In-depth Technical Guide to the Physical and Chemical Properties of Ergocristam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ergocristam*

Cat. No.: *B15556550*

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Introduction

Ergocristam is a derivative of the ergot alkaloid family, a class of compounds produced by fungi of the genus *Claviceps*.^{[1][2]} These alkaloids are known for their significant physiological effects and have been the subject of extensive research for therapeutic applications.

Ergocristam, in particular, is noted for its neuroactive properties, primarily acting as a vasoconstrictor through its interaction with serotonin, dopamine, and adrenergic receptors.^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ergocristam**, including available spectral data and insights into its mechanism of action. Due to the limited availability of specific data for **Ergocristam**, information from its closely related precursor, Ergocristine, is included for comparative purposes where relevant.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of **Ergocristam** is presented below. It is important to note that while some data is available for **Ergocristam**, other properties are inferred from the more extensively studied Ergocristine.

Property	Value	Source/Comment
CAS Number	50868-53-6	[1]
Molecular Formula	C ₃₅ H ₃₉ N ₅ O ₄	[2]
Molecular Weight	593.73 g/mol	[2]
Exact Mass	593.3000	[2]
Melting Point	Data not available for Ergocristam. Ergocristine melts at 175 °C (decomposes).	[3]
Boiling Point	Data not available.	
pKa	Data not available for Ergocristam. The pKa of the structurally similar Ergocristine is approximately 5.5.	
Solubility	Insoluble in water. Slightly soluble in ethanol, acetone, and chloroform (inferred from Ergocristine).	[3]
Appearance	Orthorhombic crystals from benzene (Ergocristine).	[3]

Spectroscopic Data and Analysis

The structural elucidation and quantification of **Ergocristam** and its metabolites are often performed using a combination of chromatographic and spectroscopic techniques. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a key analytical method.[4]

Mass Spectrometry

Mass spectrometry is a critical tool for the identification and structural analysis of **Ergocristam** and its degradation products. The technique provides information on the molecular weight and fragmentation pattern of the molecule. While a specific mass spectrum for pure **Ergocristam** is

not readily available in public databases, studies on its degradation products have utilized MS/MS for characterization.[4]

Experimental Protocol for LC-MS/MS Analysis of Ergot Alkaloids (General): A common approach for the analysis of ergot alkaloids like **Ergocristam** involves the following steps:

- **Sample Preparation:** Extraction from the matrix (e.g., cereal, biological fluid) using a suitable solvent, often a mixture of acetonitrile and a buffer.
- **Chromatographic Separation:** Separation of the analyte from other components using a C18 reverse-phase column with a gradient elution of a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions $[M+H]^+$.
- **Mass Analysis:** A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used to select the precursor ion and generate fragment ions for structural confirmation and quantification.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the indole nucleus present in **Ergocristam**. The analysis of **Ergocristam** and its degradation products has been performed using UPLC with diode array detection (DAD), which acquires UV-Vis spectra across a range of wavelengths.[4]

Experimental Protocol for UV-Vis Spectroscopy of Ergot Alkaloids (General):

- **Sample Preparation:** The purified compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol.
- **Instrument Setup:** A dual-beam UV-Vis spectrophotometer is calibrated using the solvent as a blank.

- **Data Acquisition:** The absorbance is measured over a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. While specific IR data for **Ergocristam** is not available, the spectrum would be expected to show characteristic peaks for the amide, amine, aromatic, and alkyl functional groups present in its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

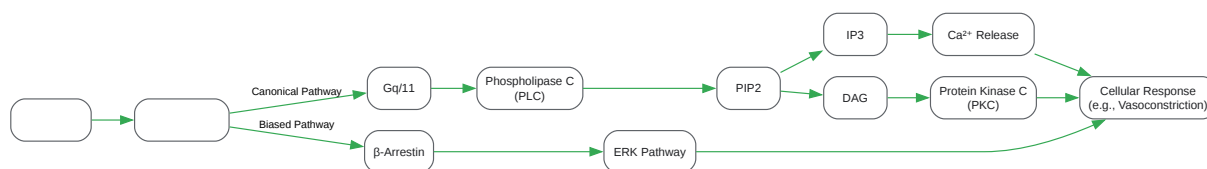
NMR spectroscopy (^1H and ^{13}C) is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Although specific NMR spectra for **Ergocristam** are not publicly available, analysis of related ergot alkaloids is well-documented in the scientific literature.

Mechanism of Action and Signaling Pathways

Ergocristam exerts its physiological effects through interactions with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors.^[2] Its action as a vasoconstrictor is a key feature of its pharmacological profile. The following sections describe the general signaling pathways associated with these receptor families, which are the likely targets of **Ergocristam**.

Interaction with Serotonin Receptors

Ergot alkaloids are known to have complex interactions with various serotonin (5-HT) receptor subtypes. They can act as agonists, partial agonists, or antagonists depending on the receptor subtype and the specific ligand. For some 5-HT receptors, particularly the 5-HT_{2B} receptor, certain ergolines exhibit "biased agonism," preferentially activating β -arrestin-mediated signaling pathways over G-protein-mediated pathways. This can lead to distinct downstream cellular responses.

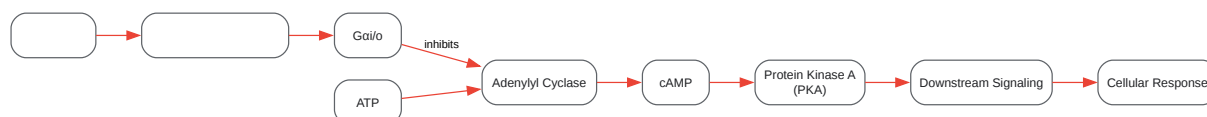


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General Serotonin Receptor Signaling Pathways

Interaction with Dopamine Receptors

Ergot alkaloids frequently display agonist activity at dopamine D2 receptors. Activation of D2 receptors, which are G_{ai/o}-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.

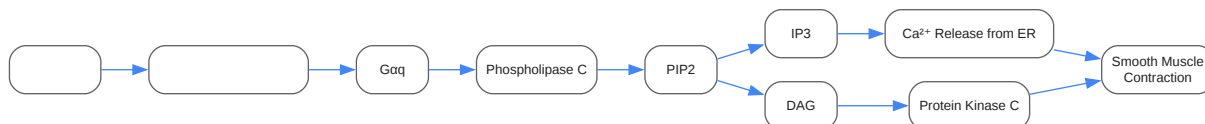


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Dopamine D2 Receptor Signaling Pathway

Interaction with Adrenergic Receptors

The interaction of ergot alkaloids with adrenergic receptors contributes to their vasoconstrictive effects. They can act on both α and β -adrenergic receptors. For instance, agonism at α 1-adrenergic receptors, which are coupled to G α_q proteins, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium, culminating in smooth muscle contraction.



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α1-Adrenergic Receptor Signaling Pathway

Stability and Degradation

Ergocristam is known to be a degradation product and epimer of Ergocristine.[3] The stability of ergot alkaloids can be influenced by factors such as pH, light, and temperature. The epimerization at the C-8 position is a common transformation for many ergot alkaloids. UPLC-MS/MS methods have been developed to study the degradation of **Ergocristam** and characterize its disruptive reaction products, which include ammonolytic and methanolytic products.[4]

Conclusion

Ergocristam is a pharmacologically active ergot alkaloid derivative with significant potential in research and drug development due to its potent vasoconstrictor effects mediated through serotonergic, dopaminergic, and adrenergic receptors. While a complete physicochemical profile is not yet publicly available, existing analytical methodologies provide a strong foundation for further characterization. The complex pharmacology of **Ergocristam**, likely involving biased agonism and interactions with multiple receptor subtypes, warrants further investigation to fully elucidate its therapeutic potential and mechanism of action. This guide summarizes the current state of knowledge and highlights areas where further research is needed to build a more complete understanding of this compound.

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References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Ergocristam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556550#physical-and-chemical-properties-of-ergocristam]

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